molecular formula C9H15N3O5 B1140706 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose CAS No. 126210-25-1

6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose

Cat. No. B1140706
CAS RN: 126210-25-1
M. Wt: 245.23 g/mol
InChI Key: ONUPUTISMDMKFY-UHFFFAOYSA-N
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Description

6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose, also known as 6-Azido-6-deoxy-IP-L-sorbofuranose, is a synthetic carbohydrate derivative with a wide range of applications in both scientific research and industrial production. It is a mono-azido derivative of the naturally occurring monosaccharide, L-sorbose, and is produced through a chemical synthesis process. 6-Azido-6-deoxy-IP-L-sorbofuranose has become an important tool in the study of carbohydrate metabolism, as well as in the development of new drugs and medical treatments.

Scientific Research Applications

Analytical Methods in Antioxidant Activity

The study of antioxidants plays a pivotal role in various scientific fields, including food engineering, medicine, and pharmacy. Antioxidants' ability to mitigate oxidative stress underscores their importance in health and disease prevention. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing antioxidant activity. These methods, based on spectrophotometry, enable the quantification of antioxidants' capacity to counteract oxidative processes, highlighting their potential therapeutic applications (Munteanu & Apetrei, 2021).

Oxidative Stress and Cell Signaling

4-Hydroxy-2,3-nonenal (HNE), a product of lipid peroxidation, exemplifies how oxidative stress products can serve as cellular signals. HNE's role in modulating processes like gene expression, cell proliferation, and differentiation illustrates the complex interplay between oxidative stress and cellular responses. This balance is crucial for understanding mechanisms underlying various pathologies and developing targeted therapeutic strategies (Dianzani, Barrera, & Parola, 1999).

Lipid Chemistry and Synthesis

The synthesis of complex lipid molecules such as isoprostanes from glucose derivatives showcases the intricate chemistry involved in lipid metabolism and its implications for understanding oxidative stress and inflammation. These synthetic pathways not only contribute to our understanding of lipid biochemistry but also open avenues for the development of biomarkers and therapeutic agents targeting lipid-mediated pathways (Durand et al., 2004).

Cardiovascular Prevention and n-3 Polyunsaturated Fatty Acids

The preventive role of n-3 polyunsaturated fatty acids (PUFAs) against sudden cardiac death highlights the significance of dietary components in cardiovascular health. Understanding the molecular mechanisms by which n-3 PUFAs exert their protective effects against arrhythmias offers valuable insights into nutritional interventions for heart disease prevention (Leaf et al., 2003).

Ochratoxicosis and Its Implications

The study of ochratoxin A, a mycotoxin produced by specific fungal species, and its toxicological effects underscores the importance of food safety and the need for effective strategies to mitigate its impact on human and animal health. This research is critical for developing detoxification methods and understanding the molecular basis of ochratoxicosis, contributing to the broader field of toxicology and public health (Marquardt & Frohlich, 1992).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose involves the protection of the hydroxyl groups on the sorbofuranose ring, followed by the introduction of the azido group at the anomeric position. The isopropylidene group is then introduced to protect the remaining hydroxyl group. The synthesis is completed by deprotecting the hydroxyl groups.", "Starting Materials": [ "D-glucose", "Sodium azide", "Triethylorthoformate", "Acetic anhydride", "Methanol", "Concentrated hydrochloric acid", "Diisopropylamine", "Dichloromethane" ], "Reaction": [ "Protection of the hydroxyl groups on the sorbofuranose ring with triethylorthoformate and acetic anhydride", "Introduction of the azido group at the anomeric position with sodium azide and methanol", "Protection of the remaining hydroxyl group with isopropylidene using concentrated hydrochloric acid and diisopropylamine", "Deprotection of the hydroxyl groups with dichloromethane and methanol" ] }

CAS RN

126210-25-1

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

ONUPUTISMDMKFY-UHFFFAOYSA-N

Isomeric SMILES

CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C

SMILES

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C

synonyms

6-Azido-6-deoxy-2,3-O-(1-methylethylidene)-α-L-sorbofuranose

Origin of Product

United States

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